molecular formula C14H14N2O B269790 3,5-Dimethyl-N-pyridin-3-yl-benzamide

3,5-Dimethyl-N-pyridin-3-yl-benzamide

Cat. No. B269790
M. Wt: 226.27 g/mol
InChI Key: VVRRCIVKIJIALN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-pyridin-3-yl-benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have various biochemical and physiological effects.

Mechanism of Action

3,5-Dimethyl-N-pyridin-3-yl-benzamide acts as a partial agonist of nAChRs, specifically the α7 subtype, which is highly expressed in the brain. Activation of α7 nAChRs has been shown to improve cognitive function, reduce inflammation, and alleviate pain. This compound also has a high affinity for the α4β2 nAChR subtype, which is involved in nicotine addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters such as dopamine and acetylcholine. This compound can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, this compound can alleviate pain by activating nAChRs in the spinal cord and reducing the transmission of pain signals.

Advantages and Limitations for Lab Experiments

3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, including its high selectivity for nAChRs and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose selection and administration are necessary to avoid toxicity and ensure accurate results in lab experiments.

Future Directions

Several future directions for research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide include investigating its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and administration route for this compound in various therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in research and potential clinical applications.
Conclusion
In conclusion, this compound is a compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves activation of nAChRs, which are involved in cognitive function, inflammation, and pain management. This compound has several advantages for lab experiments, but also has some limitations that must be carefully considered. Future research on this compound could lead to the development of new treatments for several diseases and improve our understanding of the role of nAChRs in health and disease.

Synthesis Methods

3,5-Dimethyl-N-pyridin-3-yl-benzamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyridine with benzoyl chloride, followed by reduction and acetylation. The final product is obtained through purification and crystallization techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3,5-Dimethyl-N-pyridin-3-yl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain in animal models. This compound has also been investigated for its potential use in smoking cessation therapy, as it can activate nAChRs in the brain, which are involved in nicotine addiction.

properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3,5-dimethyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17)

InChI Key

VVRRCIVKIJIALN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C

solubility

33.9 [ug/mL]

Origin of Product

United States

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